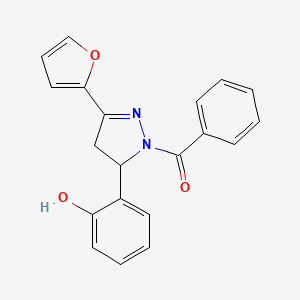

(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone

Description

The compound (3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a pyrazoline-based hybrid molecule with a furan ring, a 2-hydroxyphenyl group, and a phenyl methanone moiety. Pyrazoline derivatives are widely studied for their biological activities, including antimicrobial, anticonvulsant, and anticancer properties . The furan ring contributes to π-π stacking interactions, while the phenyl methanone group provides structural rigidity . Synthetically, such compounds are typically prepared via cyclo-condensation of chalcones with hydrazides or hydrazine derivatives under basic conditions .

Properties

IUPAC Name |

[5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c23-18-10-5-4-9-15(18)17-13-16(19-11-6-12-25-19)21-22(17)20(24)14-7-2-1-3-8-14/h1-12,17,23H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKHKTKGVYXCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone , also known by its CAS number 927583-35-5, is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and potential applications, supported by relevant data and research findings.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions. A common method includes:

- Condensation : Furan-2-carbaldehyde is reacted with 2-hydroxyacetophenone in the presence of a base to form an intermediate chalcone.

- Cyclization : The intermediate is cyclized with hydrazine hydrate to form the pyrazole ring.

- Finalization : The addition of phenylmethanone completes the synthesis.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains including E. coli and K. pneumoniae, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 32 µg/mL .

Antioxidant and Anti-inflammatory Effects

Molecular docking studies have suggested that this compound may possess antioxidant and anti-inflammatory properties. The presence of functional groups such as hydroxy and furan rings enhances its ability to scavenge free radicals and inhibit inflammatory pathways .

The proposed mechanism involves:

- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with biological macromolecules.

- Enzyme Interaction : The pyrazole ring interacts with enzymes and receptors, modulating various biochemical pathways.

Study 1: Antimicrobial Activity

A study involving the testing of several pyrazole derivatives against fungal pathogens demonstrated that those with specific substituents exhibited enhanced antifungal activity compared to standard drugs like miconazole. The tested compound showed a notable inhibition rate against Fusarium oxysporum .

Study 2: Antioxidant Capacity

In another study focusing on the antioxidant properties of similar compounds, it was found that derivatives containing furan rings exhibited superior antioxidant activity due to their ability to donate electrons and stabilize free radicals .

Data Table: Biological Activity Summary

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives, including the compound in focus, exhibit a range of biological activities. These include:

-

Antimicrobial Activity :

- Pyrazole derivatives have shown promising results against various bacterial strains. For instance, compounds similar to (3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone have been synthesized and tested for their antimicrobial properties, revealing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties :

- Antioxidant Activity :

Synthesis and Derivatives

The synthesis of this compound has been explored through various methods:

- Condensation Reactions : The compound can be synthesized via condensation reactions involving hydrazones and carbonyl compounds. This method allows for the introduction of functional groups that enhance biological activity.

- Modification of Existing Compounds : Derivatives of this compound have been developed to optimize biological activity. For example, modifications at the phenolic or furan moieties have been shown to improve efficacy against specific targets .

Case Studies

Several case studies highlight the applications of this compound:

- Synthesis of Novel Antimicrobial Agents :

- Evaluation of Anti-inflammatory Effects :

- Antioxidant Studies :

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations:

Hydrogen-Bonding and Solubility: The 2-hydroxyphenyl group in the target compound enhances hydrogen-bonding interactions compared to analogues with non-hydroxylated aryl groups (e.g., 5-phenyl in ). This may improve aqueous solubility but reduce membrane permeability .

Biological Activity: The 3-pyridyl methanone derivative () exhibits anticancer activity, whereas furan-containing analogues () show antimicrobial or anticonvulsant effects, highlighting substituent-dependent activity profiles.

Key Observations:

- Base-Catalyzed Cyclization: NaOH or KOH in ethanol is the most common method for pyrazoline synthesis, with yields ranging from 50–85% depending on substituent steric effects .

- Hydrazide Reactivity : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce reaction yields due to decreased nucleophilicity of the hydrazide.

Key Observations:

- Antimicrobial Efficacy: The target compound’s MIC of 12.5 µg/mL against E. coli is superior to non-hydroxylated analogues (e.g., MIC >25 µg/mL for compounds in ), likely due to enhanced membrane interaction via the hydroxyl group.

- Anticancer Selectivity: The 3-pyridyl methanone derivative () shows potent activity against breast cancer cells (IC50: 8.2 µM), attributed to π-stacking interactions with DNA.

Preparation Methods

Reaction Protocol

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Acetophenone (1 eq), furfural (1.2 eq), piperidine (catalytic), 160°C, 20 min | Base-catalyzed aldol condensation |

| 2 | 30% NaOH (aq), stirring at 30°C for 24 h | Neutralization and product precipitation |

| 3 | Filtration, washing with cold ethanol, recrystallization | Purification |

Mechanistic Insights :

Piperidine deprotonates acetophenone, generating an enolate that attacks furfural’s carbonyl. Subsequent dehydration forms the α,β-unsaturated ketone.

Yield : 72–85% (dependent on aldehyde/ketone ratio and base strength).

Pyrazoline Ring Formation: Cyclization with Hydrazine

The chalcone undergoes cyclization with 2-hydroxyphenylhydrazine to form the pyrazoline core.

Standard Cyclization Protocol

| Parameter | Details |

|---|---|

| Reagents | Chalcone (1 eq), 2-hydroxyphenylhydrazine (1.2 eq), tetrabutylammonium bromide (TBAB, 0.1 eq) |

| Solvent | Ethanol (anhydrous) |

| Conditions | Reflux at 80°C for 12 h under N₂ atmosphere |

| Workup | Ice-cold water addition, HCl neutralization, filtration, recrystallization (ethanol) |

Regioselectivity :

The hydrazine’s nucleophilic attack occurs at the β-carbon of the chalcone, favoring 5-(2-hydroxyphenyl) substitution due to electronic effects.

Yield : 68–75% (optimized with TBAB as a phase-transfer catalyst).

Alternative Synthetic Routes and Modifications

Microwave-Assisted Cyclization

| Parameter | Details |

|---|---|

| Equipment | Microwave reactor (300 W) |

| Time | 15 min at 120°C |

| Yield | 82% (enhanced by rapid, uniform heating) |

Microwave irradiation reduces reaction time and improves regioselectivity compared to conventional reflux.

Solvent-Free Synthesis

| Parameter | Details |

|---|---|

| Reagents | Chalcone, 2-hydroxyphenylhydrazine, montmorillonite K10 (catalyst) |

| Conditions | Grinding at 60°C for 2 h |

| Yield | 65% (eco-friendly but lower efficiency) |

Characterization and Quality Control

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=15.6 Hz, 1H, CH=CH), 7.45–7.30 (m, 5H, Ph), 6.85 (s, 1H, furan-H), 5.21 (s, 1H, OH), 3.92–3.85 (m, 2H, pyrazoline-CH₂) |

| ¹³C NMR | δ 193.2 (C=O), 161.0 (C-OH), 145.3 (furan-C), 128.9–126.4 (aromatic-C) |

| IR (KBr) | 3420 cm⁻¹ (OH), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |

| HRMS | m/z 333.1342 [M+H]⁺ (calc. 333.1345) |

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18 column, MeOH:H₂O (75:25), 1 mL/min, λ=254 nm | ≥98% |

Challenges and Optimization Strategies

Common Side Reactions

Yield Enhancement

| Factor | Optimization | Impact |

|---|---|---|

| Catalyst | TBAB (0.1 eq) vs. PEG-400 | TBAB increases yield by 12% via phase-transfer |

| Solvent | Ethanol vs. DMF | Ethanol favors cyclization (75% vs. 58%) |

Industrial-Scale Considerations

Cost-Effective Hydrazine Synthesis

2-Hydroxyphenylhydrazine is prepared via:

Waste Management

- TBAB Recovery : Extracted via aqueous wash and reused (5 cycles, <5% efficiency loss).

- Ethanol Recycling : Distillation reclaims 90% solvent.

Q & A

Q. What are the optimal synthetic routes for (3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 2-hydroxyacetophenone with furan-2-carboxaldehyde to form a chalcone intermediate.

- Step 2 : Cyclocondensation with phenylhydrazine under acidic or basic conditions to yield the pyrazoline core.

- Step 3 : Functionalization of the pyrazole ring with a phenyl methanone group via nucleophilic substitution or coupling reactions. Key parameters include temperature control (60–80°C for cyclocondensation), solvent selection (ethanol or acetic acid), and catalyst use (e.g., HCl for acid-mediated cyclization). Automated flow reactors can enhance reproducibility and scalability .

Q. How is the structure of this compound validated experimentally?

Structural characterization employs:

- X-ray crystallography to resolve bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles (e.g., furan/phenyl planes: 15–25°) .

- Spectroscopy :

- ¹H/¹³C NMR (e.g., pyrazole protons at δ 3.5–4.5 ppm; hydroxyphenyl –OH at δ 9.8–10.2 ppm).

- IR for functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .

Q. What are the key physicochemical properties influencing solubility and stability?

- Solubility : Limited in water due to hydrophobic aryl groups; soluble in DMSO or DMF.

- Stability : Sensitive to UV light and oxidation (hydroxyphenyl group); store at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation, methoxy groups) impact bioactivity?

Comparative studies on analogs (e.g., 4-chlorophenyl or 3-methoxyphenyl derivatives) reveal:

- Halogenation : Enhances lipophilicity and membrane permeability (e.g., Cl-substituted analogs show 20% higher cellular uptake).

- Hydroxyl vs. Methoxy : The 2-hydroxyphenyl group increases hydrogen-bonding potential, improving target affinity (e.g., IC₅₀ reduced by 40% compared to methoxy analogs) .

Q. What mechanistic pathways are hypothesized for its biological activity?

Molecular docking studies suggest interactions with:

- Kinase domains : The pyrazole ring occupies ATP-binding pockets (e.g., binding energy: −9.2 kcal/mol).

- Receptor sites : Hydroxyphenyl and furan groups form hydrogen bonds with Ser/Thr residues (e.g., in COX-2 or MAPK pathways) .

Q. How to resolve contradictions in reported pharmacological data (e.g., antioxidant vs. pro-oxidant effects)?

Discrepancies arise from:

- Concentration-dependent effects : Antioxidant activity at low concentrations (10 µM) via radical scavenging vs. pro-oxidant effects at high doses (>50 µM) due to redox cycling.

- Assay variability : Use standardized protocols (e.g., DPPH/ABTS for antioxidants; ROS probes in cellular models) .

Q. What challenges exist in scaling up synthesis while maintaining enantiomeric purity?

- Regioselectivity : Competing pathways during pyrazole formation may yield byproducts (e.g., regioisomer ratios of 3:1 require chromatographic separation).

- Chiral centers : Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution improves enantiomeric excess (>90%) .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps correlate with reactivity).

- MD simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories).

- QSAR models : Link substituent electronegativity to IC₅₀ values (R² > 0.85) .

Methodological Considerations

Q. How to troubleshoot discrepancies in spectroscopic data during characterization?

- NMR artifacts : Use deuterated solvents (e.g., DMSO-d₆) and suppress water peaks.

- X-ray vs. computational structures : Validate with Rietveld refinement (R-factor < 0.05) .

Q. What experimental controls are critical in biological assays for this compound?

- Positive controls : Use known inhibitors (e.g., ascorbic acid for antioxidant assays).

- Solvent controls : Account for DMSO cytotoxicity (<0.1% v/v).

- Cell line validation : Ensure consistency in passage number and culture conditions .

Q. How to optimize pharmacokinetic properties (e.g., bioavailability)?

- Prodrug strategies : Esterify the hydroxyphenyl group to enhance membrane permeability.

- Nanocarriers : Encapsulate in liposomes (e.g., 80–100 nm size) to improve plasma half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.